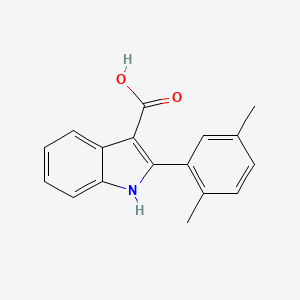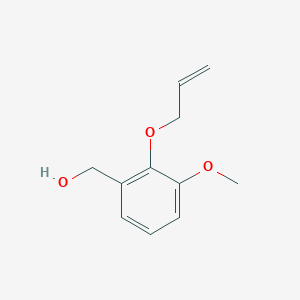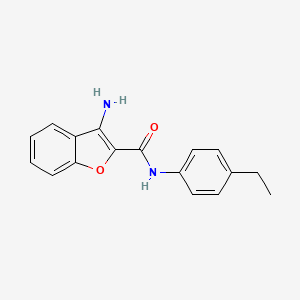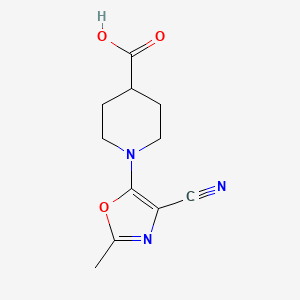![molecular formula C16H17N3O2 B1517060 N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide CAS No. 1020054-02-7](/img/structure/B1517060.png)
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide
説明
“N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide” is a chemical compound with the CAS Number: 1020054-02-7. Its molecular weight is 283.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of novel aromatic polyimides using diamines, including derivatives similar to N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide, have been reported. These polyimides exhibit solubility in organic solvents and have significant thermal stability, with degradation temperatures ranging from 240°C to 550°C. Their specific heat capacity and maximum degradation temperatures indicate their potential for high-performance materials in various industrial applications (Butt et al., 2005).
DNA Repair
Studies have shown that 3-aminobenzamide, an inhibitor of poly(ADP-ribose) synthesis, is used to explore the role of the polymer in DNA repair processes. It demonstrates that while 3-aminobenzamide can influence DNA break frequencies and repair replication, its effects are complicated by nonspecific effects at commonly used concentrations, raising questions about its specific regulatory role in DNA repair (Cleaver et al., 1985).
Anticonvulsant Activity
A series of 4-aminobenzamides, structurally related to N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide, have been evaluated for anticonvulsant effects. These compounds showed potential in treating seizures, with some derivatives demonstrating high protective indexes, suggesting their potential in developing new anticonvulsant drugs (Clark et al., 1984).
Cancer Therapy
Novel N-acylhydrazone derivatives designed from the structure of trichostatin A have shown potent inhibition of histone deacetylase (HDAC) 6/8, suggesting their potential as molecular therapies for cancer. These compounds, structurally related to N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide, indicate the relevance of such derivatives in designing cancer therapeutic agents (Rodrigues et al., 2016).
Safety and Hazards
特性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-3-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHFJUSNHFDHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)

![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1516989.png)
![3-[(2-Methoxyethyl)amino]-N-methylpropanamide](/img/structure/B1516990.png)
![N-[4-(aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide](/img/structure/B1516991.png)

![[3-(3-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B1516994.png)


![6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1516999.png)

